

Pyr-Arg-Thr-Lys-Arg-AMC: A Technical Guide to Stability and Solubility

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Compound of Interest

Compound Name: *Pyr-Arg-Thr-Lys-Arg-AMC*

Cat. No.: *B1636975*

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the stability and solubility of the fluorogenic peptide substrate, **Pyr-Arg-Thr-Lys-Arg-AMC**. The following sections detail quantitative data, experimental protocols, and key biological pathways associated with this reagent, offering a critical resource for its effective use in research and development.

Core Data Summary

Quantitative data regarding the solubility and stability of **Pyr-Arg-Thr-Lys-Arg-AMC** are crucial for accurate and reproducible experimental design. The following tables summarize the available information for this peptide.

Solubility Data

The solubility of **Pyr-Arg-Thr-Lys-Arg-AMC**, particularly its trifluoroacetate (TFA) salt form, is highest in aqueous solutions and some organic solvents. The TFA salt is known to generally enhance the solubility of peptides in aqueous solutions[1].

Solvent	Concentration	Method	Notes
Water (H ₂ O)	100 mg/mL (106.16 mM)	Experimental	Ultrasonic assistance may be required for dissolution[2][3].
Dimethyl Sulfoxide (DMSO)	10 mM	Experimental	A common solvent for creating stock solutions[4].

Stability and Storage Data

Proper storage is critical to maintain the integrity and activity of **Pyr-Arg-Thr-Lys-Arg-AMC**. The peptide is typically supplied as a lyophilized powder.

Format	Storage Temperature	Duration	Notes
Lyophilized Powder	-80°C	2 years	Store sealed, away from moisture and light, under nitrogen[2].
Lyophilized Powder	-20°C	1 year	Store sealed, away from moisture and light, under nitrogen[2].
In Solvent	-80°C	6 months	Aliquot to avoid repeated freeze-thaw cycles. Store sealed, away from moisture and light, under nitrogen[2].
In Solvent	-20°C	1 month	Aliquot to avoid repeated freeze-thaw cycles. Store sealed, away from moisture and light, under nitrogen[2].

Experimental Protocols

Detailed methodologies are essential for the consistent and effective use of **Pyr-Arg-Thr-Lys-Arg-AMC** in experimental settings.

Protocol 1: Preparation of Stock Solutions

This protocol outlines the steps for preparing a stock solution of **Pyr-Arg-Thr-Lys-Arg-AMC**.

- Material: **Pyr-Arg-Thr-Lys-Arg-AMC** (TFA salt), sterile distilled water or DMSO.
- Procedure:

- To prepare a 10 mM stock solution in DMSO, dissolve the peptide at a concentration of 9.42 mg/mL.
- To prepare a 100 mg/mL stock solution in water, add the appropriate volume of sterile distilled water to the lyophilized peptide[2][3].
- If dissolution is slow in water, use an ultrasonic bath to aid solubilization[2][3].
- Once dissolved, it is recommended to aliquot the solution into single-use volumes to prevent degradation from repeated freeze-thaw cycles[2].
- Store the stock solutions at -80°C for up to 6 months or -20°C for up to 1 month[2].

Protocol 2: Kinetic Solubility Assay

This protocol provides a general method for determining the kinetic solubility of a peptide like **Pyr-Arg-Thr-Lys-Arg-AMC**.

- Materials:
 - **Pyr-Arg-Thr-Lys-Arg-AMC** stock solution in DMSO.
 - Phosphate-buffered saline (PBS) or other relevant aqueous buffer.
 - 96-well microtiter plates.
 - Plate reader capable of measuring absorbance or nephelometry.
- Procedure:
 - Prepare a serial dilution of the peptide stock solution in DMSO.
 - Dispense a small volume (e.g., 2 µL) of each dilution into the wells of a 96-well plate.
 - Add the aqueous buffer (e.g., 198 µL of PBS) to each well to achieve the final desired peptide concentrations.
 - Mix the contents of the wells thoroughly.

- Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a set period (e.g., 2 hours).
- Measure the turbidity of each well using a nephelometer or the absorbance at a specific wavelength (e.g., 620 nm) with a plate reader to detect precipitation.
- The highest concentration that does not show significant precipitation is considered the kinetic solubility.

Protocol 3: Furin Activity Assay

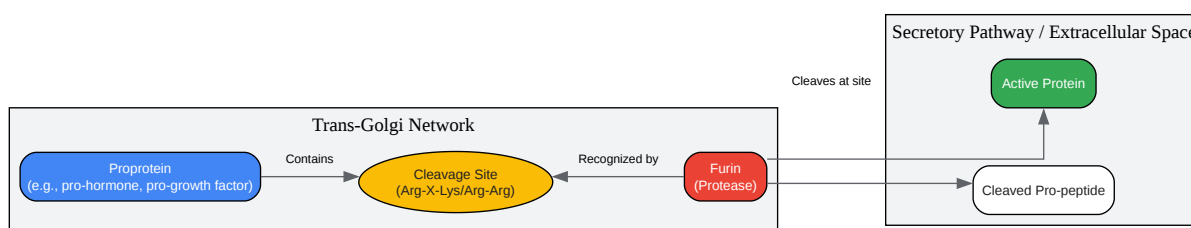
This protocol describes a method for measuring the activity of the protease furin using **Pyr-Arg-Thr-Lys-Arg-AMC** as a fluorogenic substrate.

- Materials:
 - Recombinant furin enzyme.
 - **Pyr-Arg-Thr-Lys-Arg-AMC** stock solution.
 - Assay buffer (e.g., 100 mM HEPES, pH 7.5, 1 mM CaCl₂, 0.5 mM MgCl₂, 0.01% Brij-35).
 - 96-well black microtiter plates.
 - Fluorometric plate reader with excitation at ~380 nm and emission at ~460 nm.
- Procedure:
 - Prepare a working solution of the furin enzyme in the assay buffer.
 - Prepare a working solution of the **Pyr-Arg-Thr-Lys-Arg-AMC** substrate in the assay buffer. A typical substrate concentration is 5 μM^[5].
 - Add the furin enzyme solution to the wells of the 96-well plate.
 - To initiate the reaction, add the substrate solution to the wells.
 - Immediately place the plate in the fluorometric plate reader.

- Monitor the increase in fluorescence over time. The rate of increase is proportional to the furin activity.
- A standard curve can be generated using free AMC to quantify the amount of cleaved substrate.

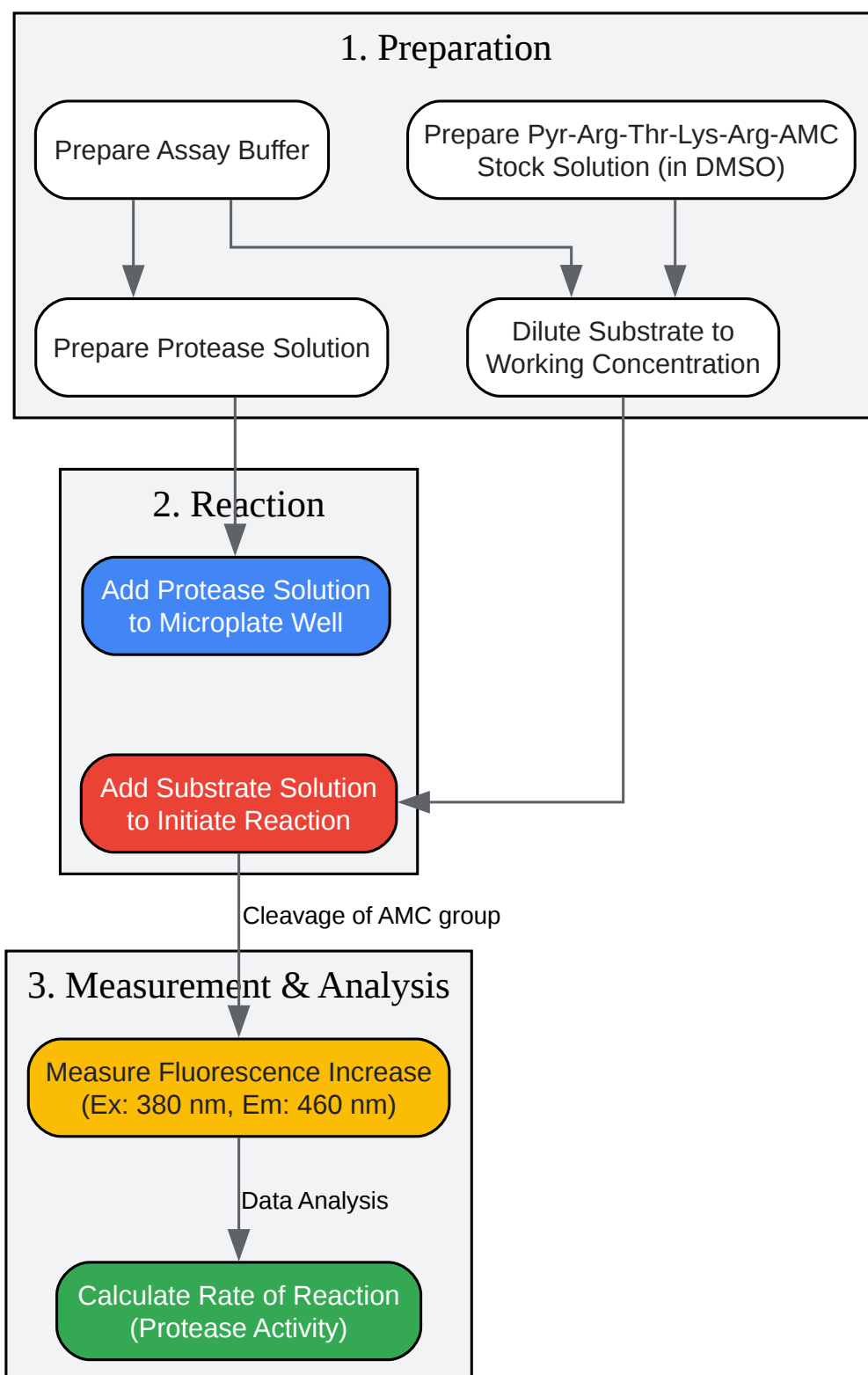
Visualizing Key Processes

Diagrams created using the DOT language provide clear visual representations of important biological and experimental workflows involving **Pyr-Arg-Thr-Lys-Arg-AMC**.



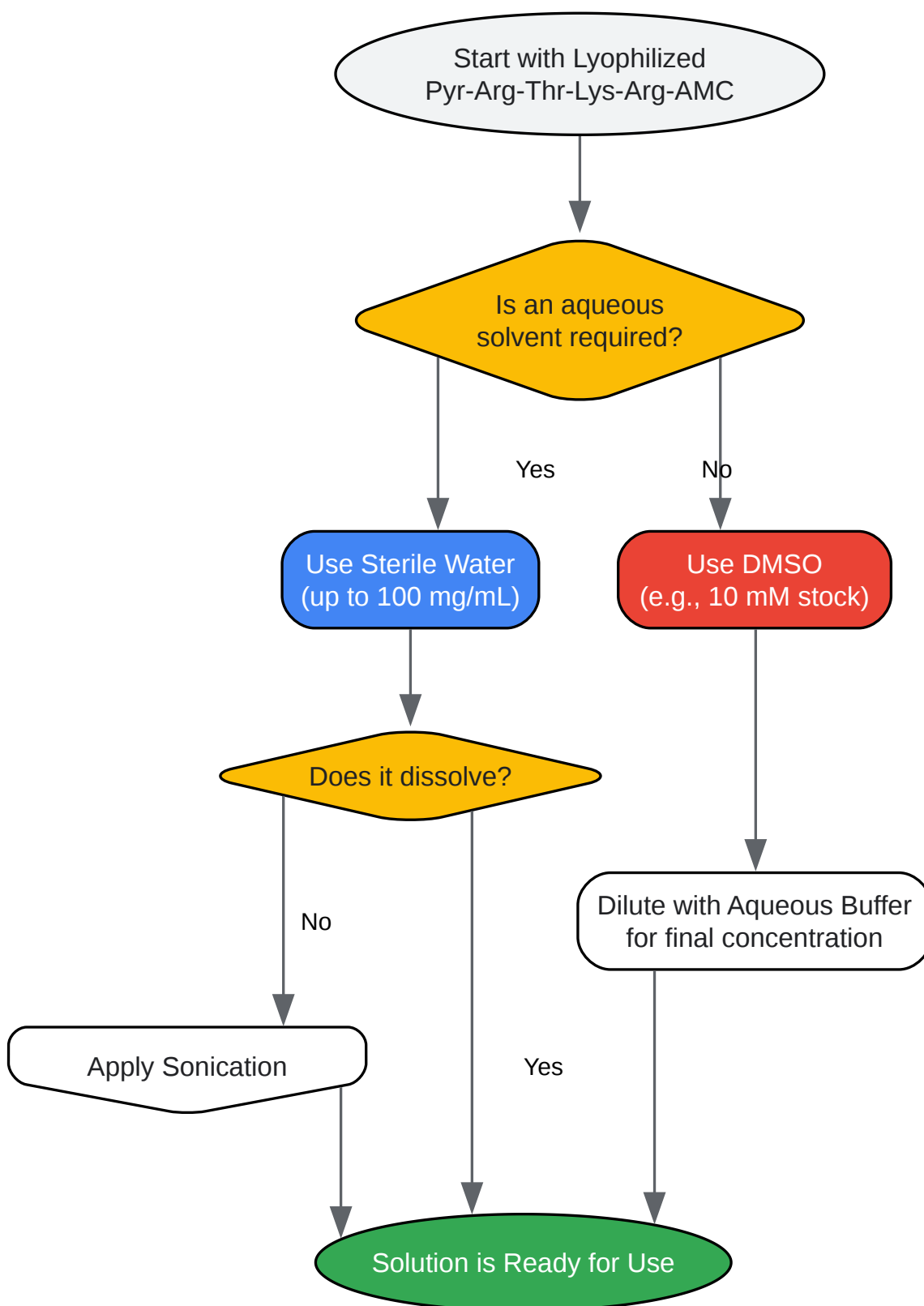
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Caption: Furin-mediated proprotein processing.



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Caption: Protease activity assay workflow.



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Caption: Peptide solubilization decision workflow.

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